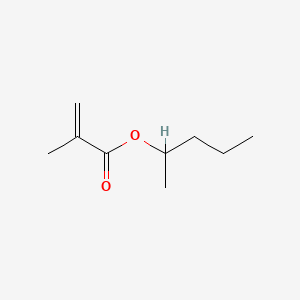
1-Methylbutyl methacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylbutyl methacrylate is an organic compound belonging to the methacrylate family. It is a colorless liquid with a characteristic ester odor. This compound is primarily used as a monomer in the production of polymers and copolymers, which find applications in various industries, including coatings, adhesives, and plastics.
准备方法
Synthetic Routes and Reaction Conditions: 1-Methylbutyl methacrylate can be synthesized through the esterification of methacrylic acid with 1-methylbutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction .
Industrial Production Methods: Industrial production of methacrylates, including this compound, often involves the acetone cyanohydrin (ACH) process. This process includes the reaction of acetone with hydrogen cyanide to form acetone cyanohydrin, which is then converted to methacrylic acid and subsequently esterified with 1-methylbutanol .
化学反应分析
Types of Reactions: 1-Methylbutyl methacrylate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Polymerization: Initiated by free-radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.
Hydrolysis: Conducted using strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products:
Polymerization: Polymethacrylate polymers.
Hydrolysis: Methacrylic acid and 1-methylbutanol.
科学研究应用
1-Methylbutyl methacrylate is utilized in various scientific research applications:
Chemistry: Used as a monomer in the synthesis of copolymers with tailored properties for specific applications.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential in creating dental materials and bone cements.
作用机制
The primary mechanism of action of 1-methylbutyl methacrylate involves its polymerization to form polymethacrylate chains. The polymerization process is initiated by free radicals, which attack the double bond of the methacrylate group, leading to the formation of long polymer chains . The molecular targets include the methacrylate double bond, and the pathways involved are free-radical polymerization mechanisms .
相似化合物的比较
- Butyl methacrylate
- Methyl methacrylate
- Ethyl methacrylate
Comparison: 1-Methylbutyl methacrylate is unique due to its specific ester group, which imparts distinct properties to the resulting polymers. Compared to butyl methacrylate, it offers different solubility and flexibility characteristics . Methyl methacrylate and ethyl methacrylate, while similar in structure, differ in their polymerization behavior and the properties of the resulting polymers .
属性
CAS 编号 |
94159-12-3 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC 名称 |
pentan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-5-6-8(4)11-9(10)7(2)3/h8H,2,5-6H2,1,3-4H3 |
InChI 键 |
QSYOAKOOQMVVTO-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)OC(=O)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


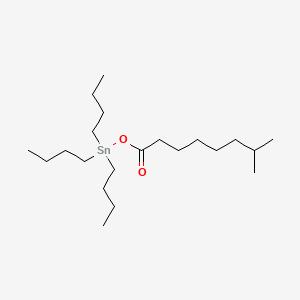
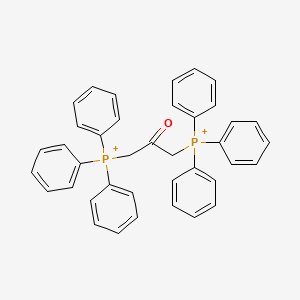
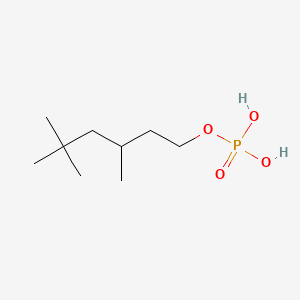
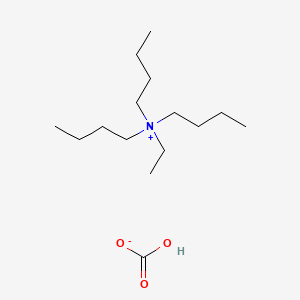
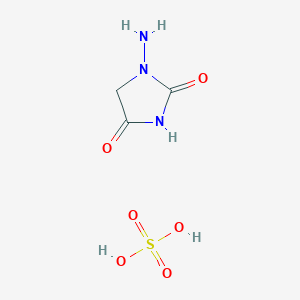


![3-Cyclopentyl-2,3-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B12649180.png)
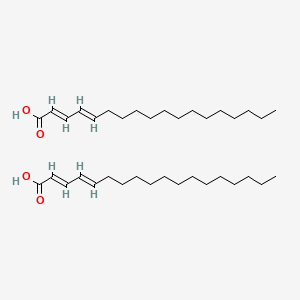
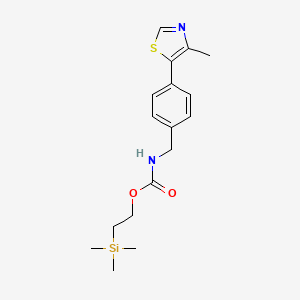
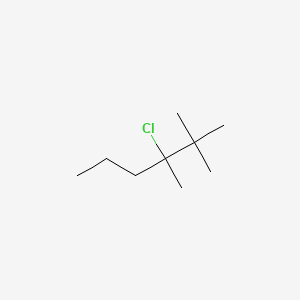
![(4R,4aR,7S,7aR,12bS)-3-methyl-9-[2-(propan-2-ylamino)ethoxy]-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B12649208.png)


